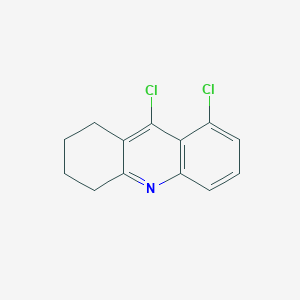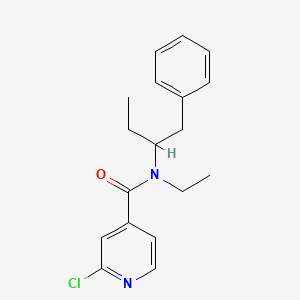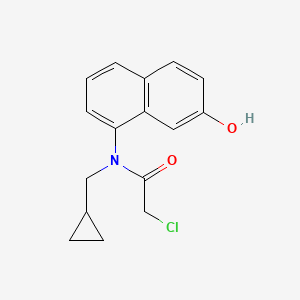
2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide, also known as CPN, is a research chemical that has gained attention in the scientific community due to its potential therapeutic applications. CPN belongs to the class of naphthalene derivatives and has been studied for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide is not fully understood. However, it has been shown to modulate various biological pathways, including the NF-κB pathway, which is involved in inflammation and immune response. 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and are implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and are implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide in lab experiments is its potential therapeutic applications. 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one limitation of using 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the research on 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, further studies are needed to determine the safety and toxicity profile of 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide.
Synthesis Methods
2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide can be synthesized through a multi-step process starting from 1-naphthol. The first step involves the protection of the hydroxyl group using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). The protected naphthol is then chlorinated using thionyl chloride to form 1-chloronaphthalene. The next step involves the addition of cyclopropylmethylamine to the chloronaphthalene, and the resulting amine is then acetylated using acetic anhydride to form 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has also been studied for its ability to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and are implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-9-16(20)18(10-11-4-5-11)15-3-1-2-12-6-7-13(19)8-14(12)15/h1-3,6-8,11,19H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFSGTNKSHIAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC=CC3=C2C=C(C=C3)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2622832.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)
![2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2622841.png)
![4-{[(Phenoxyacetyl)amino]methyl}benzoic acid](/img/structure/B2622842.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[6-methoxy-3-(phenylsulfonyl)-4-quinolyl]amine](/img/structure/B2622843.png)
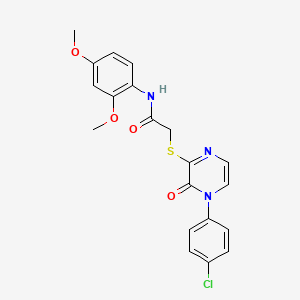
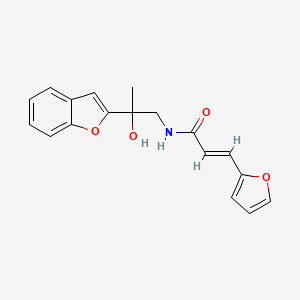
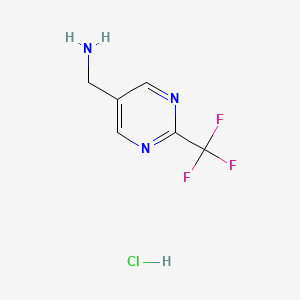
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol](/img/structure/B2622848.png)
